molecular formula C22H18N4O2 B12933188 N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide CAS No. 61588-71-4

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide

Cat. No.: B12933188
CAS No.: 61588-71-4
M. Wt: 370.4 g/mol
InChI Key: FIEMJXJFPUYYQR-UHFFFAOYSA-N
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Description

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide is a synthetic compound that belongs to the class of 1,2,3-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by copper (I) or ruthenium (II) and involves the cycloaddition of azides and terminal alkynes to form 1,2,3-triazoles . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound, which forms the core structure of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide.

    4-Methoxybenzamide: A related compound with a similar benzamide structure but lacking the triazole ring.

    Diphenyltriazole: A compound with a similar triazole ring but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, while the methoxybenzamide moiety contributes to its potential bioactivity.

Properties

CAS No.

61588-71-4

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4,5-diphenyltriazol-1-yl)-4-methoxybenzamide

InChI

InChI=1S/C22H18N4O2/c1-28-19-14-12-18(13-15-19)22(27)24-26-21(17-10-6-3-7-11-17)20(23-25-26)16-8-4-2-5-9-16/h2-15H,1H3,(H,24,27)

InChI Key

FIEMJXJFPUYYQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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